molecular formula C11H20N2O4 B13298224 4-(Tert-butoxycarbonylamino)piperidine-2-carboxylic acid

4-(Tert-butoxycarbonylamino)piperidine-2-carboxylic acid

Cat. No.: B13298224
M. Wt: 244.29 g/mol
InChI Key: DRBVUSUGMQAMIV-UHFFFAOYSA-N
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Description

4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of piperidine-2-carboxylic acid. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID typically involves the protection of the amino group of piperidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Coupling Reactions: Commonly used in peptide synthesis with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include deprotected piperidine-2-carboxylic acid and various peptide derivatives when used in peptide synthesis.

Scientific Research Applications

4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under specific conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID is unique due to its specific substitution pattern and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

DRBVUSUGMQAMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)O

Origin of Product

United States

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